3-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)propanoic acid
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Overview
Description
3-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)propanoic acid is a heterocyclic compound that belongs to the oxazine family. Oxazines are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science . This particular compound features a benzo[e][1,3]oxazine core, which is a six-membered ring containing one oxygen and one nitrogen atom, fused to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4H-benzo[d][1,3]oxazin-4-ones involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This reaction can also be performed under microwave conditions to improve yields and reduce reaction times . Another method involves gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides, which yields the desired oxazine derivatives under mild reaction conditions .
Industrial Production Methods
Industrial production methods for oxazine derivatives often involve high-throughput mechanochemistry, which allows for the parallel synthesis of multiple samples in a single reaction vessel . This approach is advantageous for scaling up production and optimizing reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex oxazine derivatives.
Reduction: Reduction reactions can yield dihydro analogs of the compound.
Substitution: Substitution reactions can introduce different functional groups onto the oxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted oxazine derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
3-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, as a human leukocyte elastase inhibitor, the compound binds to the active site of the enzyme, preventing it from degrading elastin and other proteins . This inhibition can reduce inflammation and tissue damage in various diseases.
Comparison with Similar Compounds
Similar Compounds
4H-benzo[d][1,3]oxazin-4-ones: These compounds share a similar oxazine core but differ in their substituents and biological activities.
2-oxo-benzo[1,4]oxazines: These compounds have a different ring structure but exhibit similar biological activities, such as enzyme inhibition.
4-sila-4H-benzo[d][1,3]oxazines: These silicon-containing analogs have been developed as biologically relevant oxazine derivatives.
Uniqueness
3-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)propanoic acid is unique due to its specific substitution pattern and the presence of a propanoic acid group, which can influence its biological activity and chemical reactivity. This compound’s ability to inhibit human leukocyte elastase and its potential anticancer properties make it a valuable target for further research and development .
Properties
IUPAC Name |
3-(4-oxo-2H-1,3-benzoxazin-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-10(14)5-6-12-7-16-9-4-2-1-3-8(9)11(12)15/h1-4H,5-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBPBUCXNWGGAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(C(=O)C2=CC=CC=C2O1)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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